3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole
Description
Properties
CAS No. |
920984-32-3 |
|---|---|
Molecular Formula |
C25H26N2Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
tert-butyl-diphenyl-(1-phenylpyrazol-3-yl)silane |
InChI |
InChI=1S/C25H26N2Si/c1-25(2,3)28(22-15-9-5-10-16-22,23-17-11-6-12-18-23)24-19-20-27(26-24)21-13-7-4-8-14-21/h4-20H,1-3H3 |
InChI Key |
DKABXCGTGZGQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the tert-Butyl(diphenyl)silyl Group: The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Substitution with the Phenyl Group: The phenyl group can be introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Cross-Coupling Reactions
The pyrazole core participates in palladium-catalyzed cross-coupling reactions, particularly at position 4. The tert-butyldiphenylsilyl group stabilizes the intermediate and enhances regioselectivity.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reaction of 3-silylpyrazole triflate intermediates with aryl/heteroaryl boronic acids yields 3-silyl-4-arylpyrazoles. For example:Yields range from 50–94% , depending on the boronic acid substituent .
-
Sonogashira Coupling :
Alkynylation at position 4 using terminal alkynes under Pd/Cu catalysis:
Table 1: Cross-Coupling Reaction Outcomes
Electrophilic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitution at position 5, directed by the silyl group’s meta-directing effect.
Nitration and Halogenation:
-
Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at position 5 (Yield: 45–60% ) .
-
Bromination : NBS in CCl₄ selectively brominates position 5 (Yield: 55–70% ) .
Reductive Functionalization
The silyl group remains intact during reductive amination, enabling modifications at the pyrazole’s nitrogen or side chains.
Example:
-
Reductive Amination :
Reaction with 4-methoxybenzaldehyde and NaBH₄ produces N-(4-methoxybenzyl) derivatives (Yield: 88% ) :
Cycloaddition and Annulation
The pyrazole scaffold participates in [3+2] cycloadditions to form fused heterocycles.
Case Study:
-
Thiadiazine Formation :
Reaction with nitrile imines yields 5,6-dihydro-1,3,4-thiadiazines, which dehydrate to trifluoromethylpyrazoles (Yield: 70–85% ) .
Biological Activity-Driven Modifications
Derivatives of 3-[tert-butyldiphenylsilyl]-1-phenyl-1H-pyrazole show anticancer potential. Key modifications include:
-
Benzimidazole Hybridization :
Coupling with benzimidazole via Ullmann-type reactions produces hybrids with IC₅₀ values of 0.83–1.81 μM against cancer cell lines .
Silyl Group Stability and Reactivity
The tert-butyldiphenylsilyl group demonstrates remarkable stability under acidic and basic conditions but can be cleaved selectively using TBAF (tetrabutylammonium fluoride):
\text{3-silylpyrazole} \xrightarrow{\text{TBAF, THF}} \text{3-hydroxy-1-phenylpyrazole} \quad (\text{Yield: 90%})[6]
Comparative Reactivity with Analogues
| Compound | Position Reactivity | Key Reaction |
|---|---|---|
| 3-Trifluoromethyl-1-phenylpyrazole | 4 > 5 | Suzuki coupling (Higher yields) |
| 3-Hydroxy-1-phenylpyrazole | 4, 5 | Electrophilic substitution (Faster) |
| 3-silylpyrazole (Target) | 4 | Cross-coupling (Steric hindrance at 3) |
Scientific Research Applications
Scientific Research Applications
-
Synthetic Chemistry :
- The presence of the pyrazole moiety allows for diverse chemical reactivity, making it suitable for various synthetic transformations. It can serve as a building block in the synthesis of more complex organic molecules.
- The tert-butyldiphenylsilyl group enhances stability and solubility, facilitating reactions that may be challenging with less stable substrates.
-
Materials Science :
- Research indicates that compounds with similar structural features have been utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). The incorporation of pyrazole derivatives can improve the efficiency and stability of these materials .
- Pyrazole derivatives have been explored for their photoluminescent properties, which can be harnessed in optoelectronic devices .
-
Biological Activity :
- Although specific biological activities of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole require further investigation, related pyrazole compounds have demonstrated significant pharmacological properties, including anti-inflammatory and anticancer activities. This suggests a potential for similar effects in this compound .
- The versatility of the pyrazole ring may allow for modifications that enhance biological activity or selectivity towards specific biological targets.
Comparative Analysis with Related Compounds
To better understand the applications and potential of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-tert-butyl-3,5-diphenyl-1H-pyrazol-4-ol | Contains hydroxyl group on the pyrazole ring | Exhibits different solubility and reactivity |
| 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole | Substituted with a methyl group | Shows distinct biological activity |
| 3-(trifluoromethyl)-1-(4-chlorophenyl)-pyrazole | Halogenated substituents | Enhanced electronic properties affecting reactivity |
This table illustrates how variations in substituents on the pyrazole ring can lead to differing chemical properties and potential applications.
Mechanism of Action
The mechanism of action of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with molecular targets through its silyl and phenyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole and related pyrazole derivatives:
Electronic and Steric Effects
- Silyl vs. Alkyl Groups: The tert-butyl(diphenyl)silyl group in the target compound introduces significant steric bulk compared to simpler tert-butyl substituents (e.g., in 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine). This bulk may hinder intermolecular interactions or enzyme binding in biological systems but could stabilize transition states in organometallic reactions .
- Electron-Withdrawing vs. Electron-Donating Groups: Derivatives like 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole (nitro group) exhibit contrasting electronic properties compared to the target compound’s silyl group, which is relatively electron-neutral. This difference impacts reactivity in cross-coupling reactions or acid-base behavior .
Stability and Reactivity
- Hydrolytic Stability : The silyl ether in the target compound may be susceptible to hydrolysis under acidic or basic conditions, unlike more stable tert-butyl or aryl groups. This limits its utility in aqueous environments but offers opportunities for prodrug design .
- Thermal Stability : Bulky silyl groups generally enhance thermal stability compared to linear alkyl chains, making the compound suitable for high-temperature applications in materials science.
Biological Activity
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring substituted with a tert-butyl(diphenyl)silyl group. This structural configuration contributes to its chemical stability and potential biological interactions. The molecular formula is , with a molecular weight of approximately 320.49 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole. Pyrazole compounds have shown significant inhibitory activity against various cancer cell lines due to their ability to target key signaling pathways involved in tumor growth and proliferation.
Case Study:
A series of synthesized pyrazole derivatives were evaluated for their activity against BRAF(V600E) mutations, which are prevalent in melanoma. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as lead compounds for further development in cancer therapy .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide (NO) and cyclooxygenase (COX), making them promising candidates for treating inflammatory diseases.
Research Findings:
In vitro studies demonstrated that 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory responses .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has been documented in various studies. These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole may serve as a scaffold for developing new antibacterial agents.
The biological activity of pyrazole derivatives often involves multiple mechanisms, including:
- Inhibition of Kinases: Many pyrazole compounds act as kinase inhibitors, disrupting critical signaling pathways in cancer cells.
- Modulation of Inflammatory Pathways: By inhibiting key enzymes involved in inflammation, these compounds can reduce tissue damage and inflammatory responses.
- Disruption of Bacterial Cell Membranes: Some derivatives exert their antibacterial effects by compromising bacterial cell membrane integrity.
Q & A
Q. What are the preferred synthetic routes for 3-[tert-butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves hydrazone intermediates or silylation of pyrazole precursors. For example, dilithiated hydrazones derived from ketones can react with electrophiles to form pyrazole cores, as demonstrated in the preparation of structurally analogous 3-substituted pyrazoles . The tert-butyl(diphenyl)silyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling. Microwave-assisted synthesis (e.g., 50°C, 16 hours in THF/water) improves regioselectivity and reduces side products compared to conventional heating . Key variables include solvent polarity (THF vs. DMF), temperature (50–100°C), and stoichiometry of silylating agents (e.g., tert-butyl(diphenyl)silyl chloride). Yields range from 40–70%, with impurities monitored via HPLC or TLC .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- NMR : , , and NMR confirm substitution patterns and silyl group integration. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in NMR, while phenyl protons resonate at 7.2–7.6 ppm .
- X-ray crystallography : Resolves stereoelectronic effects of the bulky silyl group. A related tert-butyl-pyrazole derivative showed a dihedral angle of 85° between the pyrazole ring and phenyl substituents, influencing steric interactions .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
Q. What functionalization strategies are feasible for modifying the pyrazole or silyl groups?
Methodological Answer: The silyl group acts as a protecting moiety, enabling selective functionalization:
- Electrophilic substitution : Nitration or halogenation at the pyrazole C4 position, guided by the electron-withdrawing silyl group .
- Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 5-bromo-1-phenylpyrazole) to introduce aryl/heteroaryl groups .
- Desilylation : Fluoride-based reagents (e.g., TBAF) remove the silyl group for subsequent derivatization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer: Quantum chemical calculations (DFT) predict reaction pathways and transition states. For example:
- Reaction path search : Identifies energetically favorable intermediates in silylation reactions, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations model solvent polarity’s impact on regioselectivity during pyrazole functionalization .
- Steric maps : Molecular dynamics simulations assess steric hindrance from the tert-butyl(diphenyl)silyl group, guiding substrate design for catalytic reactions .
Q. How to resolve contradictions in reported spectroscopic data for analogous pyrazole-silyl derivatives?
Methodological Answer: Discrepancies often arise from conformational flexibility or crystallographic packing effects. Strategies include:
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that obscure signal splitting .
- Crystallographic validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to confirm bond lengths/angles .
- Cross-referencing : Align NMR chemical shifts with databases (e.g., 10–20 ppm for tert-butyl(diphenyl)silyl groups) .
Q. What experimental protocols mitigate decomposition or instability during storage?
Methodological Answer: The compound’s stability depends on moisture sensitivity and photolytic degradation:
- Storage : Argon-atmosphere sealed vials at –20°C in anhydrous DMSO or THF .
- Stability assays : Monitor via accelerated aging tests (40°C/75% RH for 1 week) with LC-MS to detect hydrolysis byproducts (e.g., silanol formation) .
- Handling : Use gloveboxes for air-sensitive reactions and amber glassware to prevent UV-induced decomposition .
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
Methodological Answer: Focus on modular substitutions:
- Silyl group variations : Compare tert-butyl(diphenyl)silyl with triisopropylsilyl or trimethylsilyl analogs to assess steric/electronic effects on target binding .
- Pyrazole core modifications : Introduce electron-withdrawing groups (e.g., CF) at C5 to enhance metabolic stability .
- Biological assays : Pair cytotoxicity screens (e.g., MTT assay) with molecular docking studies to correlate substituent effects with activity .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
Methodological Answer:
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve silylated byproducts .
- Crystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) based on Hansen solubility parameters to enhance crystal purity .
- Membrane filtration : Tangential flow filtration (TFF) removes colloidal impurities while retaining the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
